TEPB's structure features a central carbon chain with a phosphonate group (P(O)(OR)2) attached at the second carbon (C2) and an ethyl ester (CH3CH2O-C=O) at the fourth carbon (C4). Three ethyl groups (CH3CH2-) are linked to the phosphate group (Figure 1).
TEPB serves as a precursor for various organic molecules. Here are some notable reactions:
C10H21O5P + H2O -> C2H5OH + (C2H5O)2HPO3 + C4H9OH (Eq. 1) []
The reactive ester group allows for coupling reactions with various nucleophiles to form carbon-carbon bonds. For example, TEPB can react with Grignard reagents or organolithium compounds to form new carbon-carbon linkages [].
The phosphonate group can be further functionalized through various reactions, such as alkylation or acylation, to introduce new functionalities into the molecule [].
Irritant